1-Chloro-3-phenoxypropan-2-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and reagents. For instance, the synthesis of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is described as a potent antibacterial agent, and its synthesis is compared with other halogenated analogs . Another example is the synthesis of chlorinated 2-phenoxyphenols, which are structurally related to 1-Chloro-3-phenoxypropan-2-one, and their structures were determined using NMR and GC-MS . Additionally, the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones is reported using the Baker-Venkatraman transformation .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Chloro-3-phenoxypropan-2-one can be determined using various spectroscopic techniques. For example, the structure of 1-Chloro-2-methylpropane was analyzed using a combination of electron diffraction and microwave spectroscopy . This approach could potentially be applied to determine the molecular structure of 1-Chloro-3-phenoxypropan-2-one.
Chemical Reactions Analysis
The reactivity of chlorinated compounds with phenols is demonstrated in the reaction of 4-chloromethyl-1,3-dioxolan-2-one with phenol, leading to the formation of 3-phenoxypropan-1,2-diol . This suggests that 1-Chloro-3-phenoxypropan-2-one may also undergo reactions with nucleophiles, such as phenols, under certain conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-Chloro-3-phenoxypropan-2-one are not directly reported, the properties of structurally related compounds can provide some context. For example, the quantitative analysis of hydroxyl groups in lignins using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent indicates the importance of chlorinated compounds in analytical chemistry . The antibacterial properties of halogenated ketones, as described for 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, also highlight the potential biological activity of chlorinated compounds .
Scientific Research Applications
1. Adsorption and Removal of Phenolic Compounds
Modified montmorillonites using hydroxyl-containing Gemini surfactants have been studied for their effectiveness in removing phenolic compounds like catechol and phenol from aqueous solutions. These studies reveal insights into the adsorption kinetics and efficiency, suggesting potential applications in environmental remediation and water purification (Liu et al., 2014).
2. Chiral Synthesis for Antidepressants
The asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol, a crucial chiral precursor for antidepressants like tomoxetine, has been studied. This involves using immobilized Saccharomyces cerevisiae cells, indicating potential pharmaceutical applications (Yang et al., 2009).
3. Novel Compound Synthesis
Research has focused on synthesizing new 3-Phenoxypropan-2-ols with various heterocyclic substituents, which could have implications in developing new chemical entities with potential applications in various fields, including materials science and biochemistry (Mesropyan et al., 2005).
4. Nonlinear Optical Properties
A study on a novel bichromophore composed of a 3-phenoxypropane-1, 2-diol derivative has demonstrated enhanced nonlinear optical properties, suggesting its use in designing and synthesizing multi-chromophoric dendrimers for applications in photonics and optoelectronics (Gao et al., 2010).
5. Antibacterial Activity of Schiff-Base Zinc(II) Complexes
Research involving Schiff-base Zinc(II) complexes, derived from compounds including 1-chloro-3-phenoxypropan-2-one derivatives, has been conducted to evaluate their antibacterial activities, indicating potential in developing new antibacterial agents (Guo, 2011).
6. cPLA2alpha Inhibition for Medicinal Chemistry
Studies have been conducted on 1-indol-1-yl-3-phenoxypropan-2-one inhibitors of cytosolic phospholipase A(2)alpha, which are relevant in medicinal chemistry for developing new therapeutic agents, particularly in the context of anti-inflammatory and neuroprotective drugs (Ludwig et al., 2006).
Safety And Hazards
The safety data sheet for a similar compound, “1-Chloro-3-phenoxy-2-propanol”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
1-chloro-3-phenoxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHASLAUEJHRDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469576 | |
Record name | 1-chloro-3-phenoxy-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-phenoxypropan-2-one | |
CAS RN |
940-47-6 | |
Record name | 1-chloro-3-phenoxy-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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